molecular formula C11H18N2O2 B2444225 Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1259065-53-6

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2444225
CAS No.: 1259065-53-6
M. Wt: 210.277
InChI Key: KRELGNRKLFVEIM-UHFFFAOYSA-N
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Description

The compound is a derivative of tert-butyl and ethyl ether . Ethers are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups. They have the general formula R–O–R′, where R and R′ represent the alkyl or aryl groups .


Synthesis Analysis

The synthesis of similar compounds, such as ethyl tert-butyl ether (ETBE), involves the acidic etherification of isobutylene with ethanol at a temperature of 30–110 °C and a pressure of 0.8–1.3 MPa . The reaction is carried out with an acidic ion-exchange resin as a catalyst . Another study mentioned the production of ETBE using an acid catalyst under gas phase reaction in a fixed bed reactor .


Molecular Structure Analysis

While specific molecular structure analysis for the compound was not found, a related compound, tert-Butyl ethyl ether, has a molecular formula of C6H14O .


Chemical Reactions Analysis

The chemical reactions of similar compounds, such as ethyl tert-butyl ether (ETBE) and tert-butyl alcohol (TBA), have been studied. It has been suggested that these compounds show resistance to enzymatic attack under anoxic conditions . Anaerobic (co)metabolism of ETBE or TBA was reported in anoxic microcosms, indicating their biodegradation potential in anoxic groundwater systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as ethyl tert-butyl ether (ETBE), have been studied. ETBE poses a hazard to groundwater resources because of its high aqueous solubility of 12 g/L at 20 °C .

Mechanism of Action

The mechanism of action for similar compounds involves various reactions. For instance, the E2 mechanism involves the reaction between tert-butyl bromide and cyanide . Another reaction involves the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers .

Safety and Hazards

Safety data sheets for similar compounds, such as tert-Butylbenzene and tert-Butyl methyl ether, provide information on hazards and safety precautions . These compounds are highly flammable and can cause skin irritation .

Properties

IUPAC Name

ethyl 1-tert-butyl-3-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-6-15-10(14)9-7-13(11(3,4)5)12-8(9)2/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRELGNRKLFVEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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